molecular formula C5H6F3NO2 B8585130 Trifluoroacetamidoacetone

Trifluoroacetamidoacetone

Cat. No.: B8585130
M. Wt: 169.10 g/mol
InChI Key: MPCCFIWJOAALLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoroacetamidoacetone is a fluorinated organic compound characterized by a trifluoroacetamido (-NHCOCF₃) group attached to an acetone backbone (CH₃COCH₂-). This structure imparts unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which enhances stability and reactivity compared to non-fluorinated analogs.

The compound’s synthesis likely involves reactions between trifluoroacetic anhydride and aminoacetone derivatives, analogous to methods used for preparing fluorinated phosphazenes (e.g., dispirophosphazenes in ). Such reactions typically proceed via nucleophilic substitution or condensation, leveraging the high electrophilicity of trifluoroacetyl groups .

Properties

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-oxopropyl)acetamide

InChI

InChI=1S/C5H6F3NO2/c1-3(10)2-9-4(11)5(6,7)8/h2H2,1H3,(H,9,11)

InChI Key

MPCCFIWJOAALLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Trifluoroacetamidoacetone belongs to a broader class of acetamido ketones. Key analogues include:

  • Acetamidoacetone (CH₃CONHCH₂COCH₃) : Lacks fluorine substituents.
  • Chloroacetamidoacetone (ClCH₂CONHCH₂COCH₃) : Features a chloro-substituted acetamido group.
  • Trifluoroacetylated phosphazenes : Fluorinated cyclophosphazenes with trifluoroacetamido side chains (e.g., compounds 6a and 6b in ).

Physicochemical Properties

The trifluoroacetamido group significantly alters properties compared to non-fluorinated counterparts:

Property This compound (Inferred) Acetamidoacetone Chloroacetamidoacetone
Boiling Point ~150–170°C (est.) ~200–220°C ~180–200°C
Solubility Moderate in polar solvents High in polar solvents Low in polar solvents
Electron-Withdrawing Effect Strong (CF₃ group) Weak (CH₃ group) Moderate (Cl group)
Stability High (resistant to hydrolysis) Moderate Low

Notes:

  • The lower boiling point of this compound compared to Acetamidoacetone arises from reduced hydrogen bonding due to fluorine’s electronegativity .
  • Enhanced stability against hydrolysis is attributed to the strong inductive effect of the CF₃ group, as seen in TFAA .

Research Findings and Limitations

Knowledge Gaps

Direct data on this compound’s toxicity, biodegradability, and industrial scale production are absent in the provided evidence. Further studies are needed to address these gaps.

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